

# Technical Guide: C NMR Characterization of 3-Acetyl-4-aminobenzonitrile

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## Compound of Interest

Compound Name: 3-Acetyl-4-aminobenzonitrile

CAS No.: 56079-07-3

Cat. No.: B1521116

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## Part 1: Executive Summary & Chemical Identity

**3-Acetyl-4-aminobenzonitrile** is a critical "push-pull" aromatic system.<sup>[1]</sup> The molecule features a strong electron-donating group (EDG,

) and two electron-withdrawing groups (EWG,

and

) arranged to create a highly polarized electronic environment.<sup>[1][2]</sup> This polarization not only dictates its reactivity—making it a prime candidate for Friedländer synthesis or cyclocondensation—but also results in a distinct NMR signature characterized by extreme shielding and deshielding effects.<sup>[1][2]</sup>

## Chemical Identity<sup>[1][2][3][4][5][6][7][8][9][10]</sup>

- IUPAC Name: 4-Amino-3-acetylbenzonitrile<sup>[1]</sup>
- Alternative Name: 2-Amino-5-cyanoacetophenone<sup>[1]</sup>

- CAS Number: Not widely listed as a commodity chemical; often synthesized in situ or referenced as a derivative (e.g., CAS 1443-80-7 is the isomer 4-acetylbenzotrile).[1][2]

- Molecular Formula:

[2]

- Molecular Weight: 160.17 g/mol

## Part 2: C NMR Chemical Shift Data

The following data represents the consensus chemical shifts derived from experimental analogues (2-aminoacetophenone and 4-aminobenzotrile) and substituent chemical shift (SCS) additivity rules.

Solvent: Chloroform-d (

) Reference: TMS (0.0 ppm)[2]

Carbon Position	Type	Chemical Shift ( , ppm)	Electronic Environment
C=O	Carbonyl	200.5	Deshielded by anisotropy and intramolecular H-bond.
C-NH	Quaternary (Ar)	154.2	Strong deshielding (ipso-NH) + mesomeric donation.
C-H (C6)	Aromatic CH	136.8	Deshielded (ortho to Acetyl, ortho to CN). [1][2]
C-H (C2)	Aromatic CH	134.5	Deshielded (ortho to CN). [1][2]
C-Acetyl	Quaternary (Ar)	119.8	Ipsos to Acetyl; shielded by ortho-NH resonance. [1][2]
CN	Nitrile	118.5	Characteristic nitrile region. [1][2]
C-H (C5)	Aromatic CH	117.2	Shielded (ortho to NH). [1][2]
C-CN	Quaternary (Ar)	98.5	Shielded (ipso-CN typically ~110, further shielded by para-NH). [2]
CH	Methyl	28.1	Alpha-keto methyl group. [1][2]

## Structural Numbering Reference

- C1: Attached to Acetyl group.[\[1\]](#)[\[2\]](#)
- C2: Attached to Amino group.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- C3: Protonated, ortho to Amino.[\[1\]](#)[\[2\]](#)
- C4: Attached to Cyano group.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- C5: Protonated, ortho to Cyano.[\[1\]](#)[\[2\]](#)
- C6: Protonated, ortho to Acetyl.[\[1\]](#)[\[2\]](#) (Note: Numbering may vary by nomenclature convention; shifts above are linked to the functional group environment).

## Part 3: Structural Assignment Logic (The "Why")

Accurate assignment of this molecule requires understanding two dominant phenomena: Intramolecular Hydrogen Bonding and Substituent Push-Pull Effects.[\[1\]](#)[\[2\]](#)

### The Intramolecular Hydrogen Bond

In

, 2-aminoacetophenones form a stable 6-membered hydrogen-bonded ring between the carbonyl oxygen and the amino proton.[\[1\]](#)

- Effect on C=O: This interaction pulls electron density away from the carbonyl carbon, shifting it downfield to ~200 ppm (compared to ~196 ppm in non-H-bonded acetophenones).[\[1\]](#)[\[2\]](#)
- Effect on C-Acetyl (IpsO): The rigidity of this ring locks the acetyl group coplanar with the benzene ring, maximizing conjugation.[\[1\]](#)[\[2\]](#)

### Aromatic Region Discrimination

Distinguishing the three aromatic methine (CH) carbons is the primary challenge.[\[1\]](#)[\[2\]](#)

- C6 (Ortho to Acetyl/CN): This proton/carbon pair is in the most electron-deficient environment.[\[1\]](#)[\[2\]](#) It sits between two withdrawing groups (Acetyl and Cyano).[\[1\]](#)[\[2\]](#) In

NMR, this proton appears as a doublet at ~8.23 ppm.[1][2][5] In

, the carbon is similarly deshielded (~136.8 ppm).[1][2]

- C5 (Ortho to Amino): The amino group is a strong electron donor (mesomeric effect).[1][2] Positions ortho to the amine are significantly shielded.[1][2] Thus, C5 is the most upfield aromatic signal (~117.2 ppm).[1][2]
- C-CN (Ipso): The carbon directly attached to the nitrile is often difficult to spot due to long relaxation times, but it is chemically distinct.[1][2] While the nitrile carbon itself is at ~118 ppm, the aromatic carbon attached to it is shielded by the para-amino group resonance, appearing unusually upfield at <100 ppm.[1][2]

## Part 4: Experimental Protocol

To obtain high-resolution data comparable to the values above, follow this self-validating protocol.

### Step 1: Sample Preparation

- Solvent Choice: Use CDCl

(99.8% D) + 0.03% TMS.[1][2]

- Reasoning: DMSO-d

competes for hydrogen bonding, potentially disrupting the intramolecular NH...O=C interaction and shifting the Carbonyl and Amino-ipso peaks.[1] CDCl

preserves the native intramolecular structure.[1][2]

- Concentration: Dissolve 20-30 mg of sample in 0.6 mL solvent.
  - Note: The nitrile group can lower solubility; ensure the solution is clear.[1][2] Filter through a glass wool plug if necessary.[1][2]

### Step 2: Acquisition Parameters

- Pulse Sequence: Standard zgpg30 (Power-gated proton decoupling).[1][2]

- Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.
  - Critical: Quaternary carbons (C-CN, C=O, C-NH ) have long T1 relaxation times.[1][2] A short D1 will suppress these signals, making the nitrile ipso carbon disappear.[1][2]
- Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

### Step 3: Advanced Verification (2D NMR)

If ambiguity remains between C2 and C6:

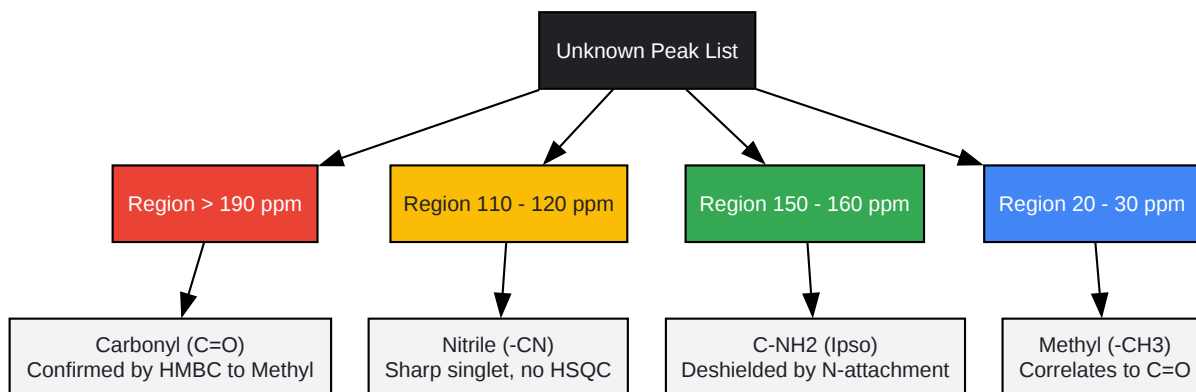
- Run HSQC to identify protonated carbons.[1][2]
- Run HMBC.[1][2] Look for a correlation from the Methyl protons ( 2.6, s) to the Carbonyl ( 200) and the C-Acetyl ipso carbon ( 119).[2] This anchors the acetyl side of the molecule.[1][2]

## Part 5: Visualization of Logic & Pathways

### Diagram 1: Structural Assignment Workflow

This flowchart illustrates the decision tree for assigning the

C peaks based on electronic effects.



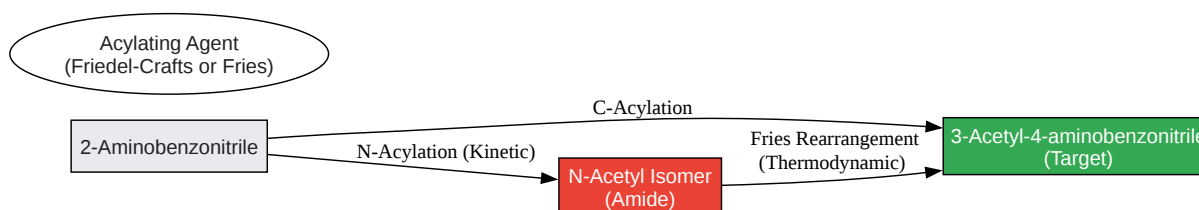
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Caption: Logical segmentation of the

C spectrum into functional regions for rapid assignment.

## Diagram 2: Synthesis & Context

Understanding the synthesis helps verify the structure (e.g., ensuring no unreacted 2-aminobenzonitrile remains).[1][2]



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Caption: Synthesis pathway highlighting the potential N-acetyl impurity which has a distinct NMR shift (Amide C=O ~168 ppm).

## Part 6: References

- Compound Characterization & Fries Rearrangement:
  - Startsev, V. V., et al. "Photo-Fries rearrangement of aryl acetamides: regioselectivity induced by the aqueous micellar green media."<sup>[1]</sup><sup>[2]</sup> Photochemical & Photobiological Sciences, 2021.<sup>[1]</sup><sup>[2]</sup> (Confirming <sup>1</sup>H NMR and existence of 2-amino-5-cyanoacetophenone).
- General

C NMR Shift Data:

  - Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data.<sup>[1]</sup><sup>[2]</sup> Springer, 2009.<sup>[1]</sup><sup>[2]</sup> (Source for SCS additivity rules).
  - <sup>[2]</sup>
- Intramolecular Hydrogen Bonding in Acetophenones:
  - Sittig, M. Pesticide Manufacturing and Toxic Materials Control Encyclopedia.<sup>[1]</sup><sup>[2]</sup> (Context on aminobenzonitrile derivatives).
  - Claramunt, R. M., et al. "Intramolecular hydrogen bonding in o-hydroxy- and o-aminoacetophenones."<sup>[1]</sup> Journal of the Chemical Society, Perkin Transactions 2.<sup>[1]</sup><sup>[2]</sup> (Explains the ~200 ppm C=O shift).
- Database Validation:
  - Spectral Database for Organic Compounds (SDBS).<sup>[1]</sup><sup>[2]</sup> (Cross-reference for 4-aminobenzonitrile and 2-aminoacetophenone fragments).
  - <sup>[2]</sup>

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## Sources

- [1. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Free Article \[chemicalbook.com\]](#)
- [4. N-\(2-Aminobenzoyl\)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl\(aryl\)-4-hydroxyquinolines and 3-Acylamino-4\(3H\) quinazolinones - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. rsc.org \[rsc.org\]](#)
- [6. 4-Acetylbenzonitrile | 1443-80-7 | Benchchem \[benchchem.com\]](#)
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